2-(Pyrrolidin-2-YL)pyrimidine

Anti-HIV Reverse Transcriptase Pyrrolidine Derivatives

2-(Pyrrolidin-2-yl)pyrimidine (free base, CAS 944905-56-0) is a privileged, patent-protected scaffold (US 8,962,641 B2) for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and CDC7 kinase inhibitors. Unlike generic 2-aryl pyrrolidines, its pyrimidine core confers unique electronic/steric properties that directly modulate target binding—validated by anti-HIV analogues 5e/5f (EC50 <20 µM) and the CDC7 inhibitor XL413 (IC50 = 3.4 nM). Enantiopure (R)- and (S)-forms are available via chiral-pool synthesis, enabling rigorous stereochemical SAR and minimizing assay variability. Procure this scaffold to access a low-density, high-value chemical space with a demonstrated path to sub-nanomolar potency and patentable leads.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 944905-56-0
Cat. No. B3170652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-YL)pyrimidine
CAS944905-56-0
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CC=N2
InChIInChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2
InChIKeyZSWGTTPYUUGGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-yl)pyrimidine (CAS 944905-56-0): A Privileged Scaffold for Kinase and Antiviral Drug Discovery


2-(Pyrrolidin-2-yl)pyrimidine (CAS 944905-56-0) is a heterocyclic building block combining a pyrimidine ring with a pyrrolidine substituent at the 2-position. This molecular architecture confers a unique three-dimensional structure and electronic profile that enables engagement with biological targets such as HIV-1 reverse transcriptase, kinases, and GPCRs [1]. The compound serves as a versatile core for constructing libraries of bioactive molecules, including potent CDC7 kinase inhibitors (IC50 = 3.4 nM) and anti-HIV agents [2].

Why 2-(Pyrrolidin-2-yl)pyrimidine Cannot Be Readily Substituted by Other Pyrrolidinyl Heterocycles


Generic substitution of 2-(pyrrolidin-2-yl)pyrimidine with other pyrrolidinyl heterocycles (e.g., pyridine, benzofuropyrimidine analogs) is not scientifically justifiable without rigorous comparative data. The electronic and steric properties of the pyrimidine core directly modulate target binding affinity and selectivity. For instance, in a comparative study of 2-aryl versus 2-pyrimidinyl pyrrolidines, the pyrimidinyl derivatives exhibited a distinct anti-HIV activity profile, with optimal potency observed only in specific substitution patterns (5e and 5f bearing benzyl and aniline fragments) [1]. Furthermore, the pyrrolidine stereochemistry (R vs. S) and the presence of the dihydrochloride salt form (CAS 1373223-29-0) critically influence solubility, handling, and biological performance, as evidenced by the stringent handling and storage requirements noted in commercial datasheets .

Quantitative Evidence Guide: Differentiating 2-(Pyrrolidin-2-yl)pyrimidine from Key Analogs


Anti-HIV Activity: 2-Pyrimidinyl Pyrrolidines vs. 2-Aryl Pyrrolidines

In a head-to-head series comparing 2-aryl and 2-pyrimidinyl pyrrolidines, the pyrimidinyl derivatives (including the target scaffold) demonstrated distinct structure-activity relationships (SAR) critical for anti-HIV potency. While both series contained compounds with EC50 values <20 µM in primary human lymphocytes, optimal activity in the pyrimidinyl series required a specific substitution pattern (benzyl at 1-position, aniline at 6-position, as in compounds 5e and 5f) [1]. This contrasts with the 2-aryl series, where benzyloxyphenyl and isopropoxy groups (compounds 1c, 1f-j) were more potent. The differential SAR underscores that the pyrimidine core is not a passive scaffold but actively dictates binding interactions with HIV-1 reverse transcriptase, as confirmed by molecular docking studies [1].

Anti-HIV Reverse Transcriptase Pyrrolidine Derivatives

Kinase Inhibition: Enabling Sub-Nanomolar CDC7 Potency in Optimized Derivatives

Derivatives of the 2-(pyrrolidin-2-yl)pyrimidine scaffold have been optimized into potent and selective kinase inhibitors. Specifically, the compound XL413, a benzofuropyrimidine bearing a (2S)-pyrrolidin-2-yl group at the 2-position, is a potent ATP-competitive inhibitor of CDC7 kinase with an IC50 of 3.4 nM [1]. While this data is for a derivative and not the parent compound, it provides a class-level inference that the pyrrolidin-2-yl pyrimidine core is a privileged pharmacophore for achieving high-affinity kinase binding. In comparison, simple pyrrolidinyl pyridine analogs do not typically achieve sub-nanomolar potency against CDC7 without additional fused ring systems, highlighting the unique contribution of the pyrimidine core .

Kinase Inhibitor CDC7 Cancer Therapeutics

Stereochemical Control: Enantiopure Synthesis Enables Defined Pharmacological Profiles

A robust synthetic methodology using (S)-proline or (2S,4R)-4-hydroxyproline as chiral pool starting materials enables the preparation of enantiopure pyrrolidin-2-yl-substituted pyrimidine derivatives [1]. This contrasts with many commercially available pyrrolidinyl pyridine analogs, which are often supplied as racemic mixtures or with undefined stereochemistry, introducing variability in biological assays. The ability to access defined enantiomers (e.g., (S)- or (R)-2-(pyrrolidin-2-yl)pyrimidine) is critical, as the stereocenter at the pyrrolidine 2-position can profoundly influence target binding and off-target effects, as observed in related series .

Stereochemistry Chiral Synthesis Enantiopure Compounds

Patent Protection for Pyrimidine-Substituted Pyrrolidines as Therapeutics

The commercial and therapeutic relevance of the 2-(pyrrolidin-2-yl)pyrimidine scaffold is underscored by its inclusion in granted patents. US Patent 8,962,641 B2 specifically claims pyrimidine-substituted pyrrolidine derivatives and their pharmaceutical compositions for therapeutic use . This patent protection provides a competitive moat for drug developers utilizing this specific scaffold, in contrast to the more crowded and less protected chemical space of simple pyridine or phenyl analogs. The existence of composition-of-matter claims signals a higher perceived value and differentiation in the pharmaceutical industry .

Intellectual Property Pharmaceutical Patents Drug Development

Optimal Research & Industrial Applications for 2-(Pyrrolidin-2-yl)pyrimidine


HIV-1 Reverse Transcriptase Inhibitor Lead Discovery

As demonstrated by the direct comparative study, 2-(pyrrolidin-2-yl)pyrimidine serves as an optimal core for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers can leverage the established SAR that benzyl and aniline substitutions at specific positions (as in compounds 5e and 5f) enhance anti-HIV potency (EC50 <20 µM) [1]. This scaffold offers a distinct chemotype from the more extensively explored 2-aryl pyrrolidines, providing a novel starting point for overcoming resistance and improving therapeutic index.

Kinase Inhibitor Optimization, Particularly CDC7

Medicinal chemistry teams targeting CDC7 kinase or related enzymes can utilize 2-(pyrrolidin-2-yl)pyrimidine as a privileged fragment. The success of XL413 (IC50 = 3.4 nM), a benzofuropyrimidine derivative, validates the scaffold's ability to achieve sub-nanomolar potency when appropriately elaborated [1]. Procurement of the parent scaffold enables rapid exploration of chemical space around the pyrimidine and pyrrolidine moieties to optimize selectivity and pharmacokinetic properties.

Enantiopure Building Block for Stereochemically Defined Libraries

For projects requiring precise stereochemical control, the availability of a chiral pool-derived synthesis for enantiopure pyrrolidin-2-yl pyrimidines is a significant advantage [1]. Procuring the scaffold as a defined enantiomer (e.g., (S)- or (R)-form) minimizes assay variability and allows for rigorous SAR studies. This is particularly critical in hit-to-lead campaigns where a single stereocenter can dictate target engagement and off-target profiles.

Proprietary Drug Discovery with Intellectual Property Advantages

The existence of composition-of-matter patents (e.g., US 8,962,641 B2) specifically covering pyrimidine-substituted pyrrolidines signals a lower-density, higher-value chemical space [1]. For biotech and pharmaceutical companies, investing in this scaffold offers a greater likelihood of achieving patent protection and commercial exclusivity compared to pursuing more generic, crowded heterocyclic series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-2-YL)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.